2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound “2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” is a heterocyclic molecule featuring a fused isoindole-1,3-dione core substituted with a fluorine atom at the 4-position and a 2,5-dioxopyrrolidin-3-yl moiety. The fluorine substituent likely enhances metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals and agrochemicals .
For instance, fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione), a fungicide, shares the fluorinated dione framework .
Properties
Molecular Formula |
C12H7FN2O4 |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C12H7FN2O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4H2,(H,14,16,17) |
InChI Key |
DBPFBINXPGZVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Phthalic Anhydride Derivatives
Method A: Direct Condensation Approach
This method is adapted from the synthesis of related isoindoline derivatives, where a substituted phthalic anhydride reacts with a suitable amino-pyrrolidinone:
-
- 4-Fluorophthalic anhydride (or a precursor that can be fluorinated post-synthesis)
- 3-Amino-2,5-dioxopyrrolidine (or a precursor that can be cyclized)
- Catalysts such as acetic acid or pyridine
-
- Dissolve 4-fluorophthalic anhydride in acetic acid.
- Add 3-amino-2,5-dioxopyrrolidine under stirring.
- Reflux the mixture at 80–120°C for several hours to promote condensation.
- Cool the reaction mixture, filter the precipitated product.
- Purify via recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).
-
- Formation of the core isoindoline-1,3-dione structure with the pyrrolidin-3-yl substituent attached at the appropriate position.
This approach aligns with the methods used for synthesizing similar compounds such as 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-isoindole-1,3-dione as reported in PubChem and patent literature.
Fluorination at the 4-Position
Method B: Electrophilic Fluorination
Once the core structure is obtained, fluorination at the 4-position can be achieved via:
-
- Selectfluor or N-fluorobenzenesulfonimide (NFSI)
- Solvent: acetonitrile or dichloromethane
- Acid or base catalysts as needed
-
- Dissolve the precursor in the chosen solvent.
- Add an electrophilic fluorinating agent (e.g., Selectfluor).
- Stir at room temperature or slightly elevated temperature (25–50°C).
- Monitor the reaction progress via TLC or HPLC.
- Quench the reaction, extract, and purify the fluorinated product through chromatography.
This method is effective for regioselective fluorination of aromatic rings and has been employed in similar contexts for fluorinated isoindoline derivatives.
Alternative Approach: Nucleophilic Aromatic Substitution
If the precursor contains a suitable leaving group (e.g., a nitro or halogen substituent at the 4-position), nucleophilic fluorination using potassium fluoride with phase transfer catalysts can be employed under elevated temperatures.
Post-Synthesis Modifications
In some cases, the fluorine atom can be introduced during the initial condensation step by using fluorinated intermediates or via late-stage fluorination to ensure regioselectivity and yield optimization.
Summary of the Synthetic Route
Notes on Optimization and Variations
- Chiral resolution can be achieved via chiral acids or bases if enantiomeric purity is required.
- Yield improvements are possible through microwave-assisted synthesis or employing more reactive fluorinating agents.
- Alternative routes include multistep sequences starting from substituted benzaldehydes or utilizing metal-catalyzed cross-coupling reactions for the introduction of fluorine.
Chemical Reactions Analysis
2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the isoindole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and activity. This disruption can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Structural Complexity: The target compound’s fused isoindole-pyrrolidinone system distinguishes it from simpler dione derivatives like fluoroimide. This complexity may confer unique binding properties or stability.
Fluorine Substitution : The 4-fluoro group mirrors strategies in agrochemical design (e.g., fluoroimide) to enhance bioavailability and resistance to degradation .
Research Implications :
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, and how are reaction parameters optimized?
Answer:
The synthesis typically involves multi-step protocols, including cyclization and fluorination reactions. Key steps may include:
- Cyclocondensation of precursors under anhydrous conditions to form the isoindole-dione core.
- Fluorination using selective reagents (e.g., Selectfluor®) at controlled temperatures (60–80°C) to introduce the 4-fluoro substituent.
- Post-synthetic purification via column chromatography or recrystallization to achieve >95% purity.
Optimization requires monitoring temperature (to avoid side reactions), pH (for stability of intermediates), and reagent stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents). Scalability studies suggest maintaining a reflux time of 12–16 hours for reproducibility .
Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., fluoro group at C4, pyrrolidinone ring connectivity). F NMR confirms fluorine incorporation.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 295.0854 for CHFNO).
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement is recommended for high-precision structural models .
Advanced: How can crystallographic data refinement resolve stereochemical uncertainties in this compound?
Answer:
Using SHELXL (via Olex2 or similar interfaces), researchers can:
- Apply Twinning and Hooft restraints to address disordered regions.
- Refine anisotropic displacement parameters for heavy atoms (e.g., fluorine).
- Validate with R < 0.05 and wR < 0.12 for high-resolution datasets. Case studies show that incorporating Hirshfeld surface analysis clarifies hydrogen-bonding networks influencing stereochemistry .
Advanced: How should discrepancies in reported biological activity data (e.g., IC50_{50}50 variability) be analyzed?
Answer:
- Dose-response reassessment : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay standardization : Control variables like buffer composition (e.g., DMSO concentration ≤0.1%) and cell passage number.
- Comparative modeling : Cross-reference with structurally similar isoindole-diones (e.g., 5-fluorooxindole derivatives) to contextualize activity trends .
Advanced: What computational strategies predict interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using the compound’s 3D structure (PDB ID: Custom-generated via Gaussian09 optimization).
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl groups) .
Basic: What physicochemical properties influence solubility and reactivity?
Answer:
| Property | Value | Relevance |
|---|---|---|
| LogP | 1.73 | Predicts moderate lipophilicity, suitable for cell permeability. |
| PSA | 54.45 Ų | High polarity limits blood-brain barrier penetration. |
| Aqueous Solubility | 0.12 mg/mL | Requires DMSO/cosolvents for in vitro assays. |
Data derived from experimental measurements and computational models .
Advanced: How can synthesis be scaled while maintaining yield and purity?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for fluorination steps.
- DoE (Design of Experiments) : Optimize parameters (e.g., 70°C, 1.3 eq. reagents) via response surface methodology.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Basic: What biological targets are associated with isoindole-dione derivatives?
Answer:
- Kinases : ATP-binding pockets due to isoindole-dione’s planar structure.
- HDACs : Zinc-binding motifs modulated by fluorine’s electronegativity.
- Microbial Enzymes : Reported MIC values of 8–16 µg/mL against S. aureus for brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
